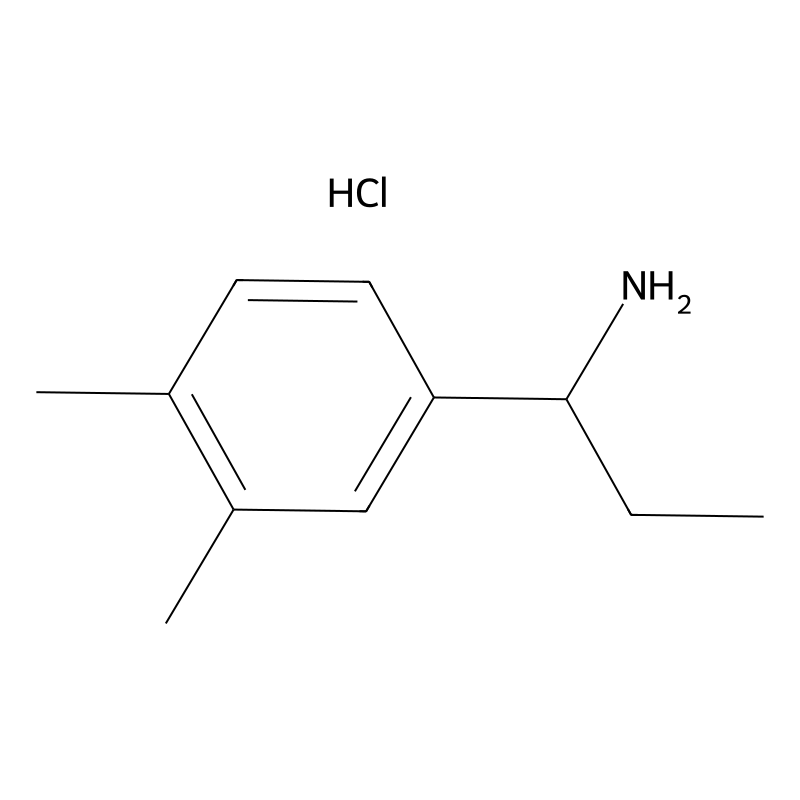

1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Medicinal Chemistry: The presence of the amine group and the aromatic ring with two methyl groups hints at possibilities for exploring its activity as a ligand for specific receptors or enzymes. This exploration could be relevant in drug discovery for various therapeutic areas.

- Asymmetric Synthesis: The molecule can potentially be synthesized with chirality at the carbon atom attached to the amine group. The resulting enantiomers (mirror-image molecules) could be useful as building blocks or chiral auxiliaries in asymmetric synthesis, a technique for creating molecules with a specific spatial arrangement of atoms.

Important Note

The information above is based on the structural features of the molecule and does not constitute evidence of confirmed activity. Further research would be necessary to determine if 1-(3,4-DMPA) hydrochloride possesses any medicinal or synthetic utility.

- PubChem: The National Institutes of Health (NIH) PubChem database provides information on the structure, properties, and biological activities of many chemicals, including 1-(3,4-DMPA) hydrochloride.

- Scientific Literature Databases: Scientific databases like ScienceDirect, Scopus, and Web of Science can be searched for research articles mentioning 1-(3,4-DMPA) hydrochloride. These articles can provide insights into its potential applications or recent discoveries.

1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride, also known by its chemical formula CHClN, is a compound characterized by a propan-1-amine backbone substituted with a 3,4-dimethylphenyl group. This compound has a molecular weight of 199.72 g/mol and is typically encountered as a hydrochloride salt, which enhances its solubility in water and stability in various environments .

The structure of 1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride includes an amine functional group, which contributes to its biological activity and interaction with various receptors in the body. The presence of the dimethylphenyl group adds hydrophobic characteristics that can influence its pharmacokinetic properties.

The reactivity of 1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride primarily involves nucleophilic substitution reactions due to the amine group. It can participate in:

- Alkylation Reactions: The amine can act as a nucleophile and react with alkyl halides to form higher alkyl amines.

- Acylation Reactions: The amine can be acylated using acyl chlorides or anhydrides to yield amides.

These reactions are fundamental for synthesizing derivatives that may exhibit varied biological activities.

1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride has been studied for its potential pharmacological effects. It exhibits properties that may influence neurotransmitter systems, particularly those related to dopamine and norepinephrine.

Potential Effects:- Stimulant Activity: Similar compounds often show stimulant effects, which may be relevant in the context of attention-deficit hyperactivity disorder (ADHD) or other cognitive enhancement applications.

- Mood Enhancement: There is potential for mood-lifting properties due to its interaction with monoamine neurotransmitters.

Synthesis of 1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride can be achieved through several methods:

- Reductive Amination: This involves the reaction of 3,4-dimethylacetophenone with ammonia followed by reduction using sodium borohydride or lithium aluminum hydride.

- Direct Amination: Starting from 3,4-dimethylbenzyl chloride, it can be reacted with propan-1-amine in the presence of a base like sodium hydroxide.

- Catalytic Hydrogenation: If starting from ketones or imines, catalytic hydrogenation can also yield the desired amine product.

These methods allow for the production of both enantiomers, which may exhibit different biological activities.

1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride finds applications in various fields:

- Pharmaceuticals: Investigated for potential use as a stimulant or cognitive enhancer.

- Research: Utilized in studies related to neurotransmitter systems and behavioral pharmacology.

Its unique structure allows it to serve as a lead compound for developing new drugs targeting central nervous system disorders.

Interaction studies have indicated that 1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride may interact with several receptors:

- Dopaminergic Receptors: Potentially influencing dopamine levels and activity.

- Adrenergic Receptors: May affect norepinephrine pathways leading to stimulant effects.

Further research is required to elucidate the specific mechanisms and affinities for these receptors.

Several compounds share structural similarities with 1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride. These include:

| Compound Name | CAS Number | Key Characteristics |

|---|---|---|

| 1-(2-Methylphenyl)propan-1-amine hydrochloride | 1213597-00-2 | Similar stimulant properties but different side groups |

| 1-(4-Methylphenyl)propan-1-amine hydrochloride | 473732-70-6 | Exhibits different receptor affinities |

| 3-(3,4-Dimethylphenyl)propan-1-amine hydrochloride | 69331083 | Structural isomer with potentially different effects |

Uniqueness

The uniqueness of 1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride lies in its specific substitution pattern on the aromatic ring, which may confer distinct pharmacological properties compared to its analogs. Its combination of hydrophobic and hydrophilic characteristics allows it to interact differently with biological systems than similar compounds.

Retrosynthetic Analysis and Strategic Planning

Retrosynthetic analysis of 1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride reveals multiple strategic disconnections that can guide synthetic planning [1] [2]. The target molecule can be approached through several key disconnection strategies, each offering unique advantages for large-scale production.

The primary retrosynthetic disconnection involves the carbon-nitrogen bond formation between the 3,4-dimethylphenyl ring and the propan-1-amine chain [3]. This disconnection leads to two main synthetic precursors: 1-(3,4-dimethylphenyl)propan-1-one and an appropriate nitrogen source. The ketone precursor can be synthesized through Friedel-Crafts acylation of 3,4-dimethylbenzene (meta-xylene) with propionyl chloride in the presence of aluminum chloride .

Alternative retrosynthetic approaches include disconnection at the propyl chain, leading to 3,4-dimethylbenzaldehyde and a two-carbon extending unit, or disconnection through reductive amination pathways [1]. The strategic selection of disconnection points depends on the availability of starting materials, reaction conditions, and desired stereochemical outcomes.

Key considerations in retrosynthetic planning include functional group compatibility, protection strategies, and convergent versus linear synthetic approaches [5]. The presence of the dimethyl substituents on the aromatic ring provides both electronic activation for electrophilic aromatic substitution reactions and steric considerations that must be addressed in synthetic planning.

Stereoselective Synthesis Approaches

The synthesis of enantiomerically pure 1-(3,4-dimethylphenyl)propan-1-amine requires careful selection of stereoselective methodologies. Multiple approaches have been developed to achieve high enantiomeric excess in the final product [6] [7].

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation of the corresponding imine or enamide precursors using chiral rhodium or iridium catalysts represents a highly effective approach [8]. These catalysts, when combined with chiral phosphine ligands, can achieve enantiomeric excesses exceeding 95% under mild reaction conditions [9]. The reaction typically proceeds at temperatures between 25-50°C under hydrogen pressure of 2-10 bar.

Enzymatic Transamination

Enzymatic approaches using transaminases have emerged as powerful tools for stereoselective amine synthesis [6] [10]. The multi-enzymatic synthesis of phenylpropanolamines using alcohol dehydrogenases and omega-transaminases can achieve enantiomeric ratios and diastereomeric ratios exceeding 99.5% [6]. These biocatalytic methods operate under mild conditions and demonstrate excellent selectivity for the desired stereoisomer.

Chiral Resolution Techniques

Classical resolution methods using chiral acids such as di-p-toluoyl-L-tartaric acid provide an alternative approach for obtaining enantiomerically pure products [7]. While these methods typically result in theoretical maximum yields of 50%, they offer simplicity and robustness for industrial applications.

| Approach | Catalyst Type | Enantiomeric Excess (%) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium/Iridium complexes | >95 | 70-90 | High ee, mild conditions | Expensive catalysts |

| Enzymatic Transamination | Transaminase enzymes | >99 | 70-95 | Excellent selectivity | Limited substrate scope |

| Chiral Resolution | Chiral resolving agents | 69-98 | 40-50 | Simple operation | Low atom economy |

| Organocatalysis | Organocatalysts | 85-95 | 60-85 | Metal-free | Harsh conditions |

Transition-Metal Catalyzed Synthetic Routes

Transition-metal catalyzed reactions provide versatile and efficient pathways for the synthesis of 1-(3,4-dimethylphenyl)propan-1-amine [11] [12]. These methodologies offer excellent control over reaction selectivity and can be adapted for large-scale production.

Palladium-Catalyzed Amination Reactions

The Buchwald-Hartwig amination reaction represents a cornerstone methodology for carbon-nitrogen bond formation [12] [13]. Recent developments in palladium catalysis have enabled the use of aqueous ammonia as a nitrogen source, eliminating the need for anhydrous conditions [12]. The reaction employs a palladium catalyst containing dialkyl biheteroaryl phosphine ligands, which suppress both aryl alcohol formation and diarylamine side products.

The optimized conditions involve aryl halide substrates, aqueous ammonia, and potassium hydroxide base at temperatures between 80-120°C [12]. The reaction mechanism proceeds through oxidative addition of the aryl halide to palladium, followed by coordination of ammonia and reductive elimination to form the primary arylamine product.

Copper-Catalyzed Ullmann Coupling

Copper-catalyzed amination reactions provide an economical alternative to palladium-based methodologies [14]. The Ullmann amine synthesis using copper iodide catalysts in deep eutectic solvents has demonstrated excellent yields and recyclability [14]. The reaction conditions typically involve copper iodide, potassium carbonate base, and temperatures between 60-100°C.

Nickel-Catalyzed Transformations

Nickel-catalyzed amination reactions offer the advantages of using earth-abundant metals while maintaining good selectivity [15]. These reactions typically operate under milder conditions than copper-catalyzed systems and can accommodate a broad range of substrates.

| Metal | Reaction Type | Typical Conditions | Advantages | Typical Yield (%) |

|---|---|---|---|---|

| Palladium | Buchwald-Hartwig amination | Pd/phosphine, base, 80-120°C | Broad substrate scope | 70-95 |

| Copper | Ullmann coupling | CuI, base, 60-100°C | Economical catalyst | 60-85 |

| Nickel | Ni-catalyzed amination | Ni/ligand, base, 40-80°C | Earth-abundant metal | 65-90 |

| Ruthenium | Hydrogenation | Ru/H2, 25-50°C | Mild conditions | 80-95 |

| Rhodium | Hydroformylation | Rh/CO/H2, 50-100°C | High regioselectivity | 75-90 |

Industrial Scale Production Techniques

Industrial production of 1-(3,4-dimethylphenyl)propan-1-amine hydrochloride requires optimization of reaction conditions, catalyst systems, and process parameters for large-scale manufacturing [16] [17].

Continuous Flow Processes

Continuous flow reactors offer significant advantages for industrial amine synthesis, including improved heat and mass transfer, reduced reaction times, and enhanced safety [18]. Flow chemistry approaches typically operate at higher temperatures and pressures than batch processes, enabling increased throughput and improved process efficiency.

The implementation of continuous flow processes requires careful consideration of residence time distribution, mixing characteristics, and catalyst stability [18]. Acoustic irradiation has been successfully employed to overcome solid handling challenges in continuous flow amination reactions.

Reactor Design and Optimization

Industrial reactor design must accommodate the specific requirements of amine synthesis, including temperature control, pressure management, and catalyst recovery [17]. Common reactor configurations include stirred tank reactors for batch processes, tubular reactors for continuous operation, and packed bed reactors for heterogeneous catalysis.

Process Intensification Strategies

Process intensification techniques such as microwave-assisted synthesis, ultrasound-enhanced reactions, and membrane reactor systems can significantly improve reaction rates and selectivity [19]. These approaches often enable reduced reaction times, lower energy consumption, and improved product quality.

| Parameter | Batch Process | Continuous Process | Flow Process |

|---|---|---|---|

| Reactor Type | Stirred tank | Tubular/microreactor | Packed bed |

| Temperature Range (°C) | 60-120 | 80-150 | 70-130 |

| Pressure (bar) | 1-10 | 2-15 | 5-20 |

| Residence Time (h) | 4-12 | 0.5-2 | 0.1-1 |

| Catalyst Loading (mol%) | 1-5 | 0.5-2 | 0.1-1 |

| Typical Throughput (kg/h) | 50-200 | 100-500 | 200-1000 |

Green Chemistry Applications in Synthesis

The development of environmentally sustainable synthetic methods for 1-(3,4-dimethylphenyl)propan-1-amine hydrochloride aligns with modern green chemistry principles [20] [21]. These approaches focus on reducing waste generation, minimizing energy consumption, and employing renewable feedstocks.

Solvent-Free Synthesis

Solvent-free reaction conditions eliminate the need for organic solvents, reducing environmental impact and simplifying product isolation [14]. Deep eutectic solvents composed of choline chloride and glycerol have been successfully employed as green alternatives to traditional organic solvents in amine synthesis [14].

Catalytic Efficiency and Atom Economy

The development of highly active catalysts enables reduced catalyst loadings and improved atom economy [21]. Heterogeneous catalysts offer advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes.

Biocatalytic Approaches

Enzymatic synthesis methods represent the pinnacle of green chemistry applications in amine synthesis [20] [10]. Transaminase-catalyzed reactions operate under mild conditions, demonstrate excellent selectivity, and generate minimal waste products [10].

Renewable Feedstock Utilization

The utilization of renewable feedstocks derived from biomass sources provides a sustainable alternative to petrochemical-based starting materials [21]. Carbon dioxide fixation reactions and biomass-derived intermediates offer pathways to reduce the carbon footprint of amine synthesis.

| Synthesis Method | E-factor | Atom Economy (%) | Solvent Usage (L/kg) | Energy Consumption (kWh/kg) | Sustainability Score |

|---|---|---|---|---|---|

| Traditional Friedel-Crafts | 25-50 | 60-75 | 20-40 | 15-25 | 3 |

| Enzymatic synthesis | 5-15 | 85-95 | 5-15 | 5-12 | 9 |

| Flow chemistry | 8-20 | 70-85 | 10-25 | 8-15 | 7 |

| Microwave-assisted | 15-30 | 65-80 | 8-20 | 20-35 | 6 |

| Solvent-free | 10-25 | 80-90 | 0-5 | 10-18 | 8 |

Purification and Crystallization Methods

The purification and crystallization of 1-(3,4-dimethylphenyl)propan-1-amine hydrochloride requires specialized techniques to achieve pharmaceutical-grade purity [22] [23] [24].

Crystallization Techniques

Selective ammonium carbamate crystallization represents a novel approach for primary amine purification [24]. This method utilizes carbon dioxide to form reversible carbamate salts, enabling selective crystallization of primary amines from mixtures containing secondary and tertiary amines. The technique achieves purities exceeding 99% with isolated yields up to 94%.

Membrane Separation Technology

Membrane-based separation techniques offer advantages in terms of energy efficiency and continuous operation [25]. Tight membrane extraction provides enhanced selectivity for amine separation compared to traditional liquid-liquid extraction methods [25]. The technique involves membrane-mediated mass transfer with additional selectivity provided by the membrane material.

Chromatographic Purification

Specialized chromatographic techniques using amine-functionalized stationary phases address the challenges associated with basic amine purification [26] [27]. MP-TsOH columns provide catch-and-release purification capabilities, allowing selective retention and elution of basic amines [22].

Solvent System Optimization

The selection of appropriate solvent systems is critical for effective amine purification [28]. Buffer-assisted isolation techniques using pH-controlled aqueous media enable selective separation of primary, secondary, and tertiary amines [28]. The method utilizes differential protonation behavior to achieve selective extraction and purification.

Advanced Crystallization Methods

Crystallization-assisted biocatalytic processes combine enzymatic synthesis with in situ product crystallization [10] [29]. The approach uses crystallization to shift reaction equilibria while simultaneously providing product purification. The method achieves theoretical equilibrium conversions exceeding 80% compared to 44% for non-assisted reactions.

| Method | Purity Achieved (%) | Recovery Yield (%) | Solvent Usage (L/kg) | Energy Requirement | Scalability |

|---|---|---|---|---|---|

| Distillation | 85-95 | 75-90 | 5-15 | High | Excellent |

| Recrystallization | 90-98 | 60-85 | 10-30 | Medium | Good |

| Column chromatography | 95-99 | 70-90 | 20-50 | Low | Poor |

| Membrane separation | 88-95 | 80-95 | 2-8 | Low | Good |

| Crystallization-assisted | 92-99 | 70-95 | 8-20 | Medium | Excellent |